![molecular formula C17H24N4O2S B2750124 N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207006-18-5](/img/structure/B2750124.png)
N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Description
N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and X-ray Structure Characterisation : Novel pyrazole carboxamide derivatives containing a piperazine moiety were synthesized and characterized by IR, 1H NMR, and HRMS spectroscopy. The structure was confirmed by X-ray crystal analysis, highlighting the potential for detailed structural studies of similar compounds (Lv, Ding, & Zhao, 2013).
Biological Evaluation
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for these compounds to be developed into antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Analgesic and Anti-inflammatory Agents : Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant analgesic and anti-inflammatory activities. These compounds were evaluated as COX-1/COX-2 inhibitors, highlighting the therapeutic potential of similar piperazine-based compounds in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Modifications for Therapeutic Applications
- Modification and Analgesic Activity : A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide aimed at improving its pharmacological profile for pain management, indicates a focused effort on enhancing the efficacy and safety of such compounds through structural modifications (Nie et al., 2020).
properties
IUPAC Name |
N-tert-butyl-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-17(2,3)19-15(22)20-7-9-21(10-8-20)16-18-13-6-5-12(23-4)11-14(13)24-16/h5-6,11H,7-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASORQSZZTWZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide |
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